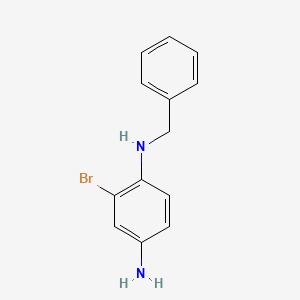

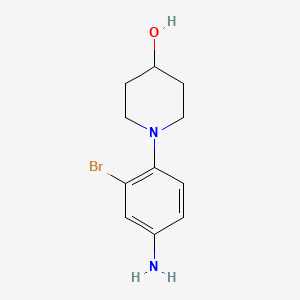

N-Benzyl-4-bromo-N-methylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

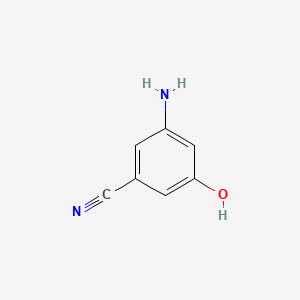

“N-Benzyl-4-bromo-N-methylpyridin-2-amine” is a chemical compound used in scientific research . It possesses diverse applications due to its unique properties, aiding in the development of pharmaceuticals, agrochemicals, and more.

Synthesis Analysis

The synthesis of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” could potentially involve amination (arylation) reactions . Benzylic amine synthesis by amination (arylation) is a common method for the synthesis of benzylic amines .Molecular Structure Analysis

The molecular structure of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” is represented by the formula C6H7BrN2 . The InChI code for this compound is 1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” include a molecular weight of 187.04 . The compound is solid in physical form and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Agents

The compound has been studied for its potential as an antimicrobial and antiproliferative agent . Researchers have synthesized derivatives of N-Benzyl-4-bromo-N-methylpyridin-2-amine to study their pharmacological activities. The results revealed promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

The same study also evaluated the anticancer activity of these derivatives against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Some compounds were found to be active against the breast cancer cell line .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The study demonstrated that some compounds displayed good docking score within the binding pocket of the selected PDB ID and have the potential to be used as lead compounds for rational drug designing .

Synthesis of Imidazoles

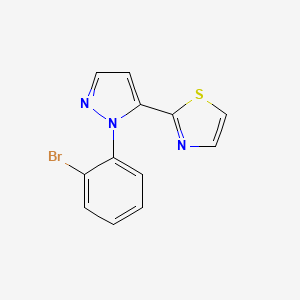

The compound has been used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Inhibition of Pathogen Growth

The compound has been used in combination with warm water treatment to inhibit the growth of S. scitamineum and teliospore germination, thereby reducing the occurrence of sugar cane smut diseases . This indicates its potential for eliminating pathogens from perennial sugar cane buds .

Halogen Exchange Reaction

The compound plays an essential role in the halogen exchange reaction . This reaction is crucial in the synthesis of various chemical compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-4-bromo-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14)7-8-15-13/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKWQRXXEQXRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716550 |

Source

|

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

CAS RN |

1289132-66-6 |

Source

|

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

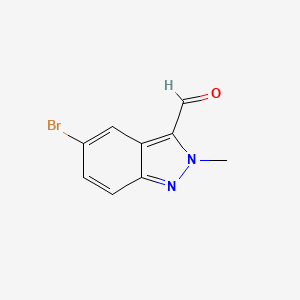

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)